![molecular formula C20H24ClN3O2S B1226142 6-[(4-chlorophenyl)methylsulfanyl]-3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dihydro-1H-1,3,5-triazine](/img/structure/B1226142.png)
6-[(4-chlorophenyl)methylsulfanyl]-3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dihydro-1H-1,3,5-triazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[(4-chlorophenyl)methylsulfanyl]-3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dihydro-1H-1,3,5-triazine is an antibacterial agent known for its ability to inhibit the bacterial lipoprotein targeting chaperone, LolA. This compound exhibits significant inhibitory effects on Gram-negative bacteria, making it a promising candidate for antimicrobial research .
Métodos De Preparación
The synthesis of MAC-13243 involves several steps, starting with the preparation of intermediate compounds. The synthetic route typically includes the following steps:
Formation of the core structure: The core structure of MAC-13243 is synthesized through a series of reactions involving the formation of a triazine ring.
Functionalization: The core structure is then functionalized with various substituents, including chlorophenyl and dimethoxyphenyl groups.
Final assembly: The final compound is assembled by linking the functionalized core structure with a sulfanyl group.
Análisis De Reacciones Químicas
MAC-13243 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups on the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for modifying the substituents on the core structure.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
MAC-13243 has a wide range of scientific research applications, including:
Chemistry: It is used as a chemical probe to study the function of bacterial lipoprotein targeting chaperones.
Biology: The compound is employed in research to understand the mechanisms of bacterial resistance and to develop new antibacterial agents.
Medicine: MAC-13243 is investigated for its potential use in treating infections caused by Gram-negative bacteria.
Industry: The compound is used in the development of new antimicrobial coatings and materials
Mecanismo De Acción
MAC-13243 exerts its effects by inhibiting the function of the bacterial lipoprotein targeting chaperone, LolA. This inhibition disrupts the transport of lipoproteins from the inner membrane to the outer membrane in Gram-negative bacteria, leading to increased permeability of the outer membrane and ultimately bacterial cell death . The molecular targets and pathways involved include the LolA protein and the lipoprotein transport pathway.
Comparación Con Compuestos Similares
MAC-13243 is unique in its mechanism of action compared to other antibacterial agents. Similar compounds include:
Polymyxins: These are cationic polypeptide antibiotics that disrupt the lipopolysaccharide layer of Gram-negative bacteria.
Loperamide: An anti-diarrheal drug that dissipates the inner membrane potential of bacteria.
A22: An inhibitor of the actin homologue MreB, which affects the cell envelope biogenesis
MAC-13243 stands out due to its specific inhibition of the LolA protein, making it a valuable tool for studying bacterial lipoprotein transport and developing new antibacterial therapies.
Propiedades
Fórmula molecular |
C20H24ClN3O2S |
|---|---|
Peso molecular |
405.9 g/mol |
Nombre IUPAC |
6-[(4-chlorophenyl)methylsulfanyl]-3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dihydro-1H-1,3,5-triazine |
InChI |
InChI=1S/C20H24ClN3O2S/c1-25-18-8-5-15(11-19(18)26-2)9-10-24-13-22-20(23-14-24)27-12-16-3-6-17(21)7-4-16/h3-8,11H,9-10,12-14H2,1-2H3,(H,22,23) |
Clave InChI |
JRZNGLZDQHVIOO-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)CCN2CNC(=NC2)SCC3=CC=C(C=C3)Cl)OC |
Sinónimos |
1-(3,4-Dimethoxyphenethyl)-4-(4-chlorobenzylthio)-1,2,3,6-tetrahydro-1,3,5-triazine Mac-13243 MAC13243 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3,5-dichlorophenyl)-2-[[4-methyl-5-[4-methyl-2-(5-methyl-3-isoxazolyl)-5-thiazolyl]-1,2,4-triazol-3-yl]thio]acetamide](/img/structure/B1226059.png)

![2-Cyano-3-(1-{[(furan-2-ylmethyl)-carbamoyl]-methyl}-1H-indol-3-yl)-N-m-tolyl-acrylamide](/img/structure/B1226064.png)
![N~1~-({2-[(5-METHYL-3-PHENYL-4-ISOXAZOLYL)CARBONYL]HYDRAZINO}CARBOTHIOYL)-3-(2-THIENYL)ACRYLAMIDE](/img/structure/B1226065.png)

![N-[[[[4-[(2-methyl-1-oxopropyl)amino]phenyl]-oxomethyl]hydrazo]-sulfanylidenemethyl]-2-thiophenecarboxamide](/img/structure/B1226068.png)



![1-[[1-Oxo-2-[[5-(phenylmethylthio)-1,3,4-thiadiazol-2-yl]thio]ethyl]amino]-3-phenylthiourea](/img/structure/B1226079.png)


![[(1'R,2'R,3R,3aR,4S,5'S,6R,6aR,9'S,9aR,9bR,10'S,11'R)-2',6-dihydroxy-2',6,9,11'-tetramethyl-6'-methylidene-2,7'-dioxospiro[4,5,6a,7,9a,9b-hexahydro-3aH-azuleno[4,5-b]furan-3,15'-8-oxatetracyclo[9.2.2.01,10.05,9]pentadec-12-ene]-4-yl] acetate](/img/structure/B1226085.png)
![2-(3,4-dimethoxyphenyl)-1-[5-hydroxy-3-methyl-5-(trifluoromethyl)-4H-pyrazol-1-yl]ethanone](/img/structure/B1226086.png)
